molecular formula C7H5I2NO2 B1265519 4-Amino-3,5-diiodobenzoic acid CAS No. 2122-61-4

4-Amino-3,5-diiodobenzoic acid

Cat. No.: B1265519
CAS No.: 2122-61-4
M. Wt: 388.93 g/mol
InChI Key: WXTVPMWCUMEVSZ-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodobenzoic acid is an aromatic compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol It is a derivative of benzoic acid, characterized by the presence of two iodine atoms at the 3 and 5 positions and an amino group at the 4 position

Preparation Methods

The synthesis of 4-Amino-3,5-diiodobenzoic acid typically involves an alkali-catalyzed addition amination reaction at the ortho position of benzoic acid, followed by acid-base neutralization . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

4-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-3,5-diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-diiodobenzoic acid involves its ability to form linkages through nucleophile-electrophile coupling, facilitated by the carboxylic acid and amine functionalities . The iodine atoms serve as functional sites for cross-coupling transformations, allowing the compound to participate in various chemical reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

4-Amino-3,5-diiodobenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVPMWCUMEVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175449
Record name Benzoic acid, 4-amino-3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122-61-4
Record name 4-Amino-3,5-diiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2122-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3,5-diiodo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-diiodobenzoic acid
Source DTP/NCI
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Record name Benzoic acid, 4-amino-3,5-diiodo-
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Record name 4-amino-3,5-diiodobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Amino-3,5-diiodobenzoic acid contribute to the formation of coordination polymers?

A1: this compound acts as a versatile building block in the construction of coordination polymers. The presence of both carboxylic acid and amine groups within its structure allows it to act as a bridging ligand, coordinating to metal centers through multiple points. [] This bridging ability, coupled with the potential for hydrogen and halogen bonding interactions, facilitates the assembly of intricate network structures within the coordination polymers. [] The research highlights the significance of these intermolecular forces, specifically hydrogen and iodine bonding, in stabilizing the final two-dimensional grid-like structure of the coordination polymer. []

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